molecular formula C5H7ClO2 B14246299 Pentanoyl chloride, 2-oxo- CAS No. 207223-17-4

Pentanoyl chloride, 2-oxo-

Cat. No.: B14246299
CAS No.: 207223-17-4
M. Wt: 134.56 g/mol
InChI Key: SYRMUFNMCMVUGE-UHFFFAOYSA-N
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Description

Pentanoyl chloride, 2-oxo-: is an acyl chloride derived from pentanoic acid. It is a colorless liquid that is primarily used to attach the valeroyl group in various chemical reactions . This compound is known for its reactivity and is commonly used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: : Pentanoyl chloride, 2-oxo-, is typically synthesized by the chlorination of valeric acid. The reaction involves the substitution of the hydroxyl group in valeric acid with a chlorine atom, resulting in the formation of pentanoyl chloride .

Industrial Production Methods: : In industrial settings, the production of pentanoyl chloride involves the use of chlorinating agents such as thionyl chloride or phosphorus trichloride. These agents facilitate the replacement of the hydroxyl group with a chlorine atom under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: : Pentanoyl chloride, 2-oxo-, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Water: For hydrolysis reactions.

    Alcohols: For esterification reactions.

    Amines: For amidation reactions.

    Benzene: For Friedel-Crafts acylation reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of pentanoyl chloride, 2-oxo-, involves the nucleophilic attack on the carbonyl carbon by various nucleophiles such as water, alcohols, and amines. This leads to the formation of different products depending on the nucleophile involved. The molecular targets and pathways include the formation of esters, amides, and acids through substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    Butanoyl chloride: Similar in structure but with one less carbon atom.

    Hexanoyl chloride: Similar in structure but with one more carbon atom.

    Propionyl chloride: Similar in structure but with two less carbon atoms.

Uniqueness: : Pentanoyl chloride, 2-oxo-, is unique due to its specific chain length, which imparts distinct reactivity and properties compared to its shorter and longer chain analogs. This makes it particularly useful in certain synthetic applications where the valeroyl group is desired .

Properties

CAS No.

207223-17-4

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

IUPAC Name

2-oxopentanoyl chloride

InChI

InChI=1S/C5H7ClO2/c1-2-3-4(7)5(6)8/h2-3H2,1H3

InChI Key

SYRMUFNMCMVUGE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(=O)Cl

Origin of Product

United States

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